molecular formula C7H9NO B3359056 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde CAS No. 83442-23-3

2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde

Cat. No.: B3359056
CAS No.: 83442-23-3
M. Wt: 123.15 g/mol
InChI Key: BHDKRXNXHNXQJA-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the reaction of cyclopentadiene with imino-acetates in the presence of a Bronsted acid catalyst. This aza-Diels-Alder reaction is highly diastereoselective and produces the desired bicyclic structure . The reaction conditions often include the use of chiral auxiliaries to control the stereochemistry of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the aza-Diels-Alder reaction makes it a viable method for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its ability to undergo various chemical transformations. The compound’s unique bicyclic structure allows it to interact with different molecular targets and pathways. For example, its reactivity with electrophiles and nucleophiles makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be compared with similar compounds such as:

The presence of the nitrogen atom in this compound makes it unique and provides additional reactivity compared to its analogs.

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDKRXNXHNXQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516488
Record name 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83442-23-3
Record name 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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